molecular formula C24H25NO4 B2866558 (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid CAS No. 2138365-58-7

(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2866558
CAS No.: 2138365-58-7
M. Wt: 391.5 g/mol
InChI Key: LCBSYVYKMQEFMY-UHFFFAOYSA-N
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Description

(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclopropane ring, a piperidine ring, and a fluorenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amine group in the piperidine ring using a fluorenylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids and piperidine derivatives.

    Cyclopropane-1-carboxylic acid derivatives: These compounds have similar structural features and may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2138365-58-7

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)21-13-20(21)15-9-11-25(12-10-15)24(28)29-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)

InChI Key

LCBSYVYKMQEFMY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(CCC1C2CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

solubility

not available

Origin of Product

United States

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